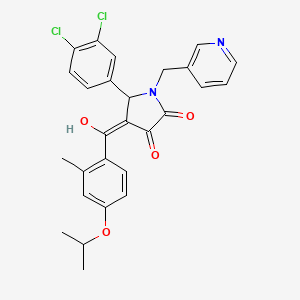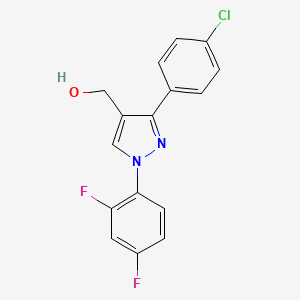![molecular formula C23H18Cl2N2O4 B12016051 [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12016051.png)
[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-メトキシ-4-[(E)-[(2-メチルベンゾイル)ヒドラジニリデン]メチル]フェニル] 2,4-ジクロロベンゾアートは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、メトキシ基、ヒドラジニリデン部分、およびジクロロベンゾアート官能基を含む独自の構造を特徴としています。 その分子式はC30H24Cl2N2O5であり、分子量は563.42 g/molです .
準備方法
合成経路と反応条件
[2-メトキシ-4-[(E)-[(2-メチルベンゾイル)ヒドラジニリデン]メチル]フェニル] 2,4-ジクロロベンゾアートの合成は、通常、複数のステップを伴います。
ヒドラゾン中間体の生成: 最初のステップは、2-メチルベンゾイルクロリドとヒドラジン水和物を反応させて、ヒドラゾン中間体を生成することです。
縮合反応: 次に、ヒドラゾン中間体を、酸性条件下で2-メトキシ-4-ホルミルフェニル 2,4-ジクロロベンゾアートと反応させて、最終生成物を生成します。
反応条件は、通常、制御された温度と、反応を促進するためのエタノールまたはメタノールなどの溶媒の使用を必要とします。
工業的生産方法
この化合物の工業的生産は、同様の合成経路をより大規模に用いる場合があります。連続フロー反応器と自動システムを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、最終生成物の純度を保証します。
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を受けやすく、対応するアルデヒドまたは酸を生成します。
還元: 還元反応はヒドラジニリデン部分を標的にすることができ、それをヒドラジン誘導体に変換します。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
還元剤: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)
置換試薬: ハロゲン(Cl2、Br2)、ニトロ化剤(HNO3)
主な生成物
酸化: アルデヒドまたはカルボン酸の生成
還元: ヒドラジン誘導体の生成
置換: ハロゲン化またはニトロ化誘導体の生成
科学研究への応用
化学
化学では、[2-メトキシ-4-[(E)-[(2-メチルベンゾイル)ヒドラジニリデン]メチル]フェニル] 2,4-ジクロロベンゾアートは、より複雑な分子を合成するためのビルディングブロックとして使用されます。その独自の構造により、さまざまな修飾が可能になり、新素材や触媒の開発に役立ちます。
生物学
この化合物は、生物学研究、特に酵素阻害とタンパク質相互作用の研究に潜在的な用途があります。タンパク質と安定な複合体を形成する能力は、生物学的経路を調査するための有用なツールとなります。
医学
医学では、この化合物は、潜在的な治療特性について調査されています。そのヒドラジニリデン部分は、抗癌作用と抗炎症作用を示すことが知られており、薬物開発の候補となります。
工業
工業部門では、[2-メトキシ-4-[(E)-[(2-メチルベンゾイル)ヒドラジニリデン]メチル]フェニル] 2,4-ジクロロベンゾアートは、特殊化学品や先端材料の製造に使用されています。その安定性と反応性は、コーティングやポリマーなど、さまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool for probing biological pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its hydrazinylidene moiety is known to exhibit anti-cancer and anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
作用機序
[2-メトキシ-4-[(E)-[(2-メチルベンゾイル)ヒドラジニリデン]メチル]フェニル] 2,4-ジクロロベンゾアートの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ヒドラジニリデン部分は、酵素の活性部位と共有結合を形成することができ、その活性を阻害します。さらに、この化合物は、炎症や癌に関与する細胞経路と相互作用し、その活性を調節して治療効果を発揮します。
類似化合物との比較
類似化合物
- [2-メトキシ-4-[(E)-[(4-メチルベンゾイル)ヒドラジニリデン]メチル]フェニル] 2,4-ジクロロベンゾアート
- [2-エトキシ-4-[(E)-[(4-メチルベンゾイル)ヒドラジニリデン]メチル]フェニル] 2,4-ジクロロベンゾアート
- [2-メトキシ-4-[(E)-[(4-クロロベンゾイル)ヒドラジニリデン]メチル]フェニル] 2,4-ジクロロベンゾアート
独自性
[2-メトキシ-4-[(E)-[(2-メチルベンゾイル)ヒドラジニリデン]メチル]フェニル] 2,4-ジクロロベンゾアートの独自性は、その特定の官能基の組み合わせにあり、これは異なる化学的および生物学的特性を与えます。類似の化合物と比較して、安定性、反応性、または生物学的活性が高まる可能性があり、さまざまな用途に役立つ化合物となります。
特性
分子式 |
C23H18Cl2N2O4 |
|---|---|
分子量 |
457.3 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H18Cl2N2O4/c1-14-5-3-4-6-17(14)22(28)27-26-13-15-7-10-20(21(11-15)30-2)31-23(29)18-9-8-16(24)12-19(18)25/h3-13H,1-2H3,(H,27,28)/b26-13+ |
InChIキー |
SDWJYXKRDVBOGC-LGJNPRDNSA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
正規SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12015984.png)

![4-bromo-2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B12015993.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-[3-(propan-2-yloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12015996.png)
![1-[(E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12016000.png)
![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016005.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016013.png)
![(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12016017.png)





